REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]1[C:9]2[N:10]=[C:11]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[N:12]=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1.[F:23][C:24]([F:35])([F:34])[C:25]1[CH:26]=[C:27]([N:31]=[C:32]=[S:33])[CH:28]=[CH:29][CH:30]=1.C(N(CC)CC)C>>[F:23][C:24]([F:34])([F:35])[C:25]1[CH:26]=[C:27]([NH:31][C:32]([N:17]2[CH2:18][CH2:19][N:14]([C:11]3[N:12]=[CH:13][C:8]4[C:6](=[O:7])[C:5]([C:20]([OH:22])=[O:21])=[CH:4][N:3]([CH2:2][CH3:1])[C:9]=4[N:10]=3)[CH2:15][CH2:16]2)=[S:33])[CH:28]=[CH:29][CH:30]=1
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Name
|
|
Quantity
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25 mg
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Type
|
reactant
|
Smiles
|
CCN1C=C(C(=O)C2=C1N=C(N=C2)N3CCNCC3)C(=O)O
|
Name
|
|
Quantity
|
12.5 μL
|
Type
|
reactant
|
Smiles
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FC(C=1C=C(C=CC1)N=C=S)(F)F
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Name
|
|
Quantity
|
23 μL
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Type
|
reactant
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Smiles
|
C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Purification on silica yielded compound 11 in Table 1
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Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)NC(=S)N1CCN(CC1)C=1N=CC2=C(N1)N(C=C(C2=O)C(=O)O)CC)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |